Fmoc-His(Trt)-OH
Description
Contextualizing Fmoc-His(Trt)-OH within Histidine Derivatives for Peptide Synthesis
The synthesis of peptides requires the sequential addition of amino acids to a growing chain. To ensure the correct sequence and prevent unwanted reactions, the reactive groups of each amino acid must be temporarily masked with protecting groups. biosynth.com Histidine, with its reactive imidazole (B134444) side chain, presents a particular challenge. core.ac.uk this compound is a specifically designed derivative that effectively manages these reactive sites. medchemexpress.com
This compound features two key protecting groups: the 9-fluorenylmethoxycarbonyl (Fmoc) group and the trityl (Trt) group. smolecule.com
Nα-Fmoc Group: The Fmoc group is attached to the α-amino group of the histidine. smolecule.com This urethane-based protecting group is stable under the acidic conditions often used in peptide synthesis but is readily removed by a mild base, typically piperidine (B6355638). nih.govaltabioscience.com This orthogonality is a key feature of the Fmoc/tBu strategy in SPPS, allowing for the selective deprotection of the α-amino group to enable the formation of the next peptide bond without disturbing other protecting groups. biosynth.comaltabioscience.com
Nτ-Trityl Group: The bulky trityl group is attached to the τ-nitrogen (Nτ) of the histidine's imidazole ring. evitachem.comamazonaws.com This protection is crucial for preventing the nucleophilic imidazole side chain from participating in undesirable side reactions during the peptide coupling steps. core.ac.ukamazonaws.com The Trt group is acid-labile and is typically removed during the final cleavage of the peptide from the solid support using strong acids like trifluoroacetic acid (TFA). peptide.comiris-biotech.de
The dual protection strategy of this compound ensures that the amino acid can be incorporated into a growing peptide chain in a controlled and predictable manner. smolecule.com
While the trityl group is widely used, several other protecting groups have been developed for the histidine side chain, each with its own set of advantages and disadvantages. The choice of protecting group can significantly impact the efficiency of the synthesis and the purity of the final peptide.
| Protecting Group | Position of Protection | Key Features & Considerations |
| Trityl (Trt) | Nτ | Widely used in Fmoc chemistry; bulky group that helps suppress side reactions; acid-labile, removed with TFA. amazonaws.compeptide.com |
| Fmoc | Nτ or Nπ | Can be used for side-chain protection, but it is removed along with the Nα-Fmoc group, limiting its use to the synthesis of short peptides or for introducing histidine near the N-terminus. peptide.com |
| Mmt & Mtt | Nτ | Trityl-based groups with increased acid lability compared to Trt, allowing for selective deprotection under milder acidic conditions. peptide.comiris-biotech.de |
| Bom | Nπ | Used in Boc chemistry, it is effective at suppressing racemization but is not typically used in Fmoc SPPS. nih.gov |
| Boc | Nπ | Offers good protection against racemization, but its use can be more costly and may require special cleavage conditions. amazonaws.com |
| MBom | Nπ | Provides excellent suppression of racemization but can be expensive and may lead to side reactions during cleavage. nih.govresearchgate.net |
This table provides a comparative overview of common histidine side-chain protecting groups.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H33N3O4/c44-38(45)37(42-39(46)47-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-43(27-41-31)40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,42,46)(H,44,45)/t37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMYDXUIZKNHDT-QNGWXLTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H33N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465310 | |
| Record name | Fmoc-His(Trt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109425-51-6 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-(triphenylmethyl)-L-histidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109425-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-His(Trt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Histidine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-1-(triphenylmethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of Fmoc His Trt Oh in Solid Phase Peptide Synthesis Spps Methodologies
Role in Preventing Side Reactions and By-product Formation
The primary role of the protecting groups on this compound is to prevent the reactive amino and imidazole (B134444) functionalities from engaging in unwanted side reactions during peptide synthesis. evitachem.commedchemexpress.com The nucleophilic imidazole ring of an unprotected histidine can be acylated during the coupling step, leading to the formation of by-products and a decrease in the yield of the desired peptide. The Trt group effectively shields the imidazole ring, minimizing these side reactions. amazonaws.com
Effect of Solvents on Coupling Efficiency and Racemization (e.g., DMF, NMP, Green Solvents, TEP, NBP/DMC, DMSO/BuOAc)
Impact on Racemization Control During Histidine Incorporation
Histidine is one of the amino acids most prone to racemization (the conversion of the L-amino acid to a mixture of L- and D-isomers) during peptide synthesis. nih.govadvancedchemtech.com This is a significant issue as the biological activity of a peptide is highly dependent on its stereochemistry. amazonaws.com The racemization of histidine is believed to be facilitated by the imidazole ring, where the π-nitrogen can abstract the α-proton of the activated amino acid. nih.govacs.org
While the Nτ-Trt protection in this compound offers some suppression of racemization due to its electron-withdrawing and steric effects, it does not completely eliminate the problem. amazonaws.com Research has shown that the extent of racemization can be influenced by factors such as the coupling reagents used and the pre-activation time. nih.gov For instance, the use of activating agents like HOBt or HOAt can help to minimize racemization when incorporating this compound. advancedchemtech.com
Applications of Fmoc His Trt Oh in Advanced Peptide and Protein Chemistry Research
Synthesis of Complex and Modified Peptides
Fmoc-His(Trt)-OH serves as a foundational building block for constructing a diverse array of complex and modified peptides, enabling advancements in various fields of peptide and protein chemistry research.
Incorporation into Conformationally Constrained Peptides
Histidine residues can play a significant role in dictating the three-dimensional structure of peptides. The imidazole (B134444) ring of histidine can participate in hydrogen bonding and electrostatic interactions, influencing peptide folding and stability mdpi.com. The use of this compound in SPPS allows for the precise incorporation of histidine into peptide sequences designed to achieve specific conformational constraints. These constraints are often introduced to enhance biological activity, improve receptor binding affinity, or increase stability against enzymatic degradation cnr.itnih.govchapman.edu. For instance, studies exploring conformationally constrained peptide analogues have utilized this compound as part of their synthetic strategy to investigate how structural rigidity impacts biological function cnr.itchapman.edunih.gov.
Application in the Synthesis of Histidine-Containing Bioactive Peptides and Drug Candidates
This compound is instrumental in the synthesis of numerous bioactive peptides and peptide-based drug candidates that contain histidine as a key component. Its reliable incorporation into peptide chains is vital for producing therapeutically relevant molecules.
Liraglutide: This glucagon-like peptide-1 (GLP-1) receptor agonist, used for treating type 2 diabetes and obesity, features histidine residues. This compound has been employed in its synthesis, with research highlighting the importance of the protection strategy to minimize epimerization during coupling rsc.orgamazonaws.com. Studies comparing different histidine derivatives have shown that Fmoc-His(Boc)-OH can offer reduced epimerization compared to this compound under certain conditions, underscoring the ongoing optimization in peptide synthesis amazonaws.com.
Amyloid-Beta Peptides: These peptides are associated with Alzheimer's disease, and their synthesis is crucial for studying disease mechanisms. This compound is a standard building block for incorporating histidine into these sequences amazonaws.com.
Aspartame (B1666099): This artificial sweetener, a dipeptide, has been synthesized using advanced techniques like mechanochemistry, where this compound was used as a model compound to optimize reaction conditions. A study reported the synthesis of aspartame using a twin-screw extruder, achieving a 90% yield with minimal epimerization, demonstrating the versatility of this compound in different synthetic methodologies chemistryviews.org.
Role in Peptide Ligand Design and Structure-Activity Relationship Studies
The strategic placement of histidine residues, facilitated by this compound, is critical in peptide ligand design and structure-activity relationship (SAR) studies. By systematically varying the position or environment of histidine, researchers can probe its contribution to receptor binding, enzyme inhibition, or other biological activities nih.govuni-muenchen.deplos.org. For example, SAR studies on melanocortin receptor ligands have involved positional scanning of amino acids, including histidine, to understand how modifications affect potency and selectivity nih.gov. The ability to reliably incorporate this compound allows for the generation of peptide libraries, enabling the identification of optimal sequences and structures for therapeutic targets plos.org.
Synthesis of Peptides with Post-Translational Modifications (PTMs)
Fmoc-based SPPS is particularly well-suited for the synthesis of peptides containing post-translational modifications (PTMs) such as glycosylation and phosphorylation, as the milder deprotection conditions are compatible with these sensitive modifications nih.gov. This compound is routinely used in these syntheses. Researchers can incorporate this compound into a peptide sequence and subsequently perform modifications on the peptide chain, either while it is still attached to the resin or after cleavage. This approach is vital for creating peptide probes, inhibitors, or antigens that mimic naturally occurring modified proteins, advancing research in areas like glycobiology and signal transduction nih.govnih.gov.
Innovations in Green Peptide Synthesis Utilizing this compound
The peptide synthesis industry is increasingly focused on adopting greener methodologies to reduce environmental impact. This compound plays a role in these innovations, particularly concerning the development of more sustainable solvents and reagents.
Development of Environmentally Friendly Solvents and Reagents for SPPS
Traditional SPPS often relies on solvents like N,N-dimethylformamide (DMF), which raise environmental and health concerns nih.gov. Research is actively exploring alternative, greener solvents.
Triethyl Phosphate (TEP): TEP has been investigated as a green solvent for SPPS. However, this compound exhibits poor solubility in TEP, necessitating the use of solvent mixtures, such as TEP-N-butylpyrrolidone (NBP), to achieve adequate dissolution tandfonline.com.
Dipropyleneglycol Dimethylether (DMM): DMM is another green solvent explored as a DMF replacement. While this compound showed lower solubility in DMM compared to standard concentrations, its solubility improved when mixed with coupling agents, indicating potential for its use in greener SPPS protocols nih.gov.
Furthermore, efforts are underway to optimize coupling reagents and strategies to enhance atom economy and reduce waste. For instance, the use of Oxyma Pure and diisopropylcarbodiimide (DIC) has been explored as a more sustainable alternative to traditional reagents rsc.orgchemistryviews.orgrsc.org. Research comparing this compound with other histidine derivatives under various conditions has also focused on minimizing racemization, a common side reaction that reduces yield and purity, thereby contributing to more efficient and greener synthesis nih.govrsc.org.
Mechanochemical Approaches to Peptide Synthesisevitachem.com
Emerging mechanochemical techniques offer a greener alternative to conventional peptide synthesis methods, aiming to reduce solvent usage and improve efficiency chemistryviews.org. These methods utilize mechanical force, often through milling or extrusion, to drive chemical reactions. In the context of peptide synthesis, mechanochemistry has been explored for its potential to facilitate peptide bond formation with minimal environmental impact chemistryviews.org.
A notable application involves the use of twin-screw extruders (TSE) for peptide synthesis from unactivated, N-protected amino acids chemistryviews.org. In a study optimizing these conditions, this compound was coupled with S-phenylethylamine as a model reaction. Using diisopropylcarbodiimide (DIC) and OxymaPure as coupling reagents, along with ethyl acetate (B1210297) as a liquid additive, the reaction achieved a high isolated yield of 99% for the product Fmoc-His(Trt)-S-phenylethylamide. Crucially, this mechanochemical approach resulted in a low epimerization level of only 0.37% after just 4 minutes of processing at 40°C chemistryviews.org. This demonstrates the viability of mechanochemical methods for incorporating histidine residues while effectively suppressing racemization, paving the way for more sustainable peptide synthesis protocols.
Minimal-Protection Strategies and Their Implications for Histidine Protectionamazonaws.commdpi.com
Histidine's imidazole ring presents unique challenges in peptide synthesis, primarily its susceptibility to racemization during coupling reactions. This is attributed to the imidazole π-nitrogen promoting the enolization of activated histidine esters nih.govresearchgate.net. Consequently, effective side-chain protection is paramount for maintaining the chiral integrity of histidine residues.
The trityl (Trt) group, attached to the Nτ position of the imidazole ring, is a widely adopted protecting group for histidine in Fmoc-SPPS ambeed.comnih.gov. The Trt group offers significant steric bulk and electron-withdrawing properties, which help in minimizing side reactions during coupling and enhancing stability throughout the synthesis process . It is typically removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or dilute acetic acid .
While this compound is a standard building block, it is not entirely immune to racemization, particularly under prolonged reaction times or with certain coupling agents nih.govadvancedchemtech.comfigshare.comresearchgate.net. Research has explored alternative protecting groups, including those that offer Nπ protection, to further suppress epimerization nih.goviris-biotech.de. For instance, the 4-methoxybenzyloxymethyl (MBom) group has been shown to provide superior protection against epimerization compared to Trt, although it is more costly and can be associated with specific side reactions nih.goviris-biotech.de. The development of minimal-protection strategies aims to streamline synthesis by reducing the number of protecting groups, but for histidine, the balance between protection efficiency and synthetic simplicity remains a key consideration.
Table 1: Comparison of Histidine Epimerization under Different Conditions
| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) | Reference |
| This compound | 50 °C, 10 min | 6.8 | iris-biotech.de |
| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18 | iris-biotech.de |
| This compound | 90 °C, 2 min | >16 | iris-biotech.de |
| Fmoc-His(Boc)-OH | 90 °C, 2 min | 0.81 | iris-biotech.de |
Advanced Research Methodologies and Techniques
Design of Experiments (DOE) for Process Optimization in SPPSchemimpex.comsigmaaldrich.comadvancedchemtech.comfigshare.com
The synthesis of peptides, particularly those containing challenging amino acids like histidine, often requires meticulous optimization of reaction parameters. Design of Experiments (DOE) is a systematic statistical approach that allows researchers to efficiently identify and optimize critical process parameters, thereby improving yield, purity, and minimizing side reactions such as racemization figshare.com.
Studies have employed DOE methodologies, such as the Taguchi design, to investigate and optimize the coupling of this compound in SPPS figshare.com. These investigations have revealed that the pre-activation of this compound prior to its coupling to the growing peptide chain is a critical factor influencing histidine racemization, with intensive pre-activation exacerbating this issue figshare.com. Conversely, when pre-activation is avoided in favor of in situ activation, a different side reaction, peptide Nα endcapping by N,N-diisopropylcarbodiimide (DIC), becomes more prominent figshare.com. DOE has been instrumental in establishing models for both histidine racemization and peptide Nα endcapping, enabling researchers to find a balance between these competing side reactions and achieve optimized synthesis conditions figshare.com. General optimization and process controls are highly recommended for difficult sequences or during upscaling to ensure reliable results sigmaaldrich.com.
Analytical Methods for Assessing Peptide Purity and Stereochemistry (e.g., HPLC, Mass Spectrometry, UV Absorbance, UPLC-MS)researchgate.net
Ensuring the purity and correct stereochemistry of synthesized peptides is paramount for their biological activity and reliable research outcomes. A suite of analytical techniques is routinely employed to characterize peptides synthesized using this compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing peptide purity and is capable of quantifying optical isomer content, including the detection of D-histidine impurities, with high sensitivity researchgate.net. Mass Spectrometry (MS) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are indispensable for confirming the molecular weight and identity of the target peptide sequence. UV absorbance can also be utilized, for instance, to monitor the progress of Fmoc deprotection by quantifying the released dibenzofulvene adduct sigmaaldrich.com. Furthermore, chiral separation techniques, often employing specialized HPLC methods, are essential for resolving enantiomers and verifying the stereochemical integrity of amino acids and peptide products. Commercial batches of this compound typically exhibit a purity exceeding 95% .
Table 2: Key Analytical Techniques in Peptide Characterization
| Technique | Primary Application in Peptide Synthesis | Role with this compound |
| HPLC | Assessing overall peptide purity, separation of impurities, quantification of D-amino acid content. | Quantifies peptide purity and can detect/quantify racemized histidine impurities (e.g., D-His(Trt)-OH) down to low levels researchgate.net. |
| Mass Spectrometry (MS) | Confirming the molecular weight and identity of the synthesized peptide sequence. | Verifies the correct mass of peptides containing histidine, aiding in sequence confirmation and detection of modifications or by-products. |
| UPLC-MS | High-resolution separation and identification of peptides, often used for complex mixtures and trace impurity analysis. | Provides enhanced resolution and sensitivity for analyzing complex peptide mixtures, confirming identity, and identifying subtle impurities or modifications in histidine-containing peptides. |
| UV Absorbance | Monitoring reaction progress, particularly Fmoc deprotection. | Can monitor the quantitative release of the dibenzofulvene adduct during Fmoc group removal, indicating the efficiency of the deprotection step sigmaaldrich.com. |
| Chiral Chromatography | Separating and quantifying enantiomers of amino acids and peptides to ensure stereochemical purity. | Crucial for verifying the absence or minimal presence of D-histidine in synthesized peptides, as enantiomeric purity significantly impacts biological activity. |
Monitoring Coupling and Deprotection Reactions in SPPSiris-biotech.de
Effective monitoring of both coupling and deprotection steps is fundamental to successful SPPS, ensuring that each amino acid is incorporated efficiently and that the protecting groups are removed cleanly. This vigilance helps prevent the accumulation of deletion sequences, truncated peptides, or other undesired by-products.
The removal of the Fmoc group from the N-terminus of the growing peptide chain is typically achieved using a basic solution, such as piperidine (B6355638) in DMF sigmaaldrich.com. The progress of this deprotection reaction can be monitored by UV spectroscopy, which detects the characteristic absorbance of the released dibenzofulvene chromophore sigmaaldrich.com.
Coupling reactions, where this compound is added to the resin-bound peptide, are often monitored using colorimetric assays. The Kaiser Test, employing ninhydrin, is a widely used method to detect the presence of free primary amino groups on the resin; a positive test (blue color) indicates incomplete coupling, necessitating a repeat of the coupling step sigmaaldrich.com. For histidine incorporation, the choice of coupling reagents and additives is critical to minimize racemization advancedchemtech.com. For instance, while this compound is commonly used, alternative derivatives like Fmoc-His(Boc)-OH have demonstrated significantly reduced epimerization under specific microwave-assisted synthesis conditions iris-biotech.de.
Challenges and Future Directions in Fmoc His Trt Oh Research
Addressing Persistent Challenges in Histidine Incorporation
Histidine's imidazole (B134444) ring can participate in various side reactions during peptide synthesis, impacting yield, purity, and stereochemical integrity. Addressing these issues is crucial for the efficient and accurate construction of histidine-containing peptides.
Histidine is particularly susceptible to racemization, which is the loss of enantiomeric purity, during the activation and coupling steps of peptide synthesis cem.comamazonaws.com. This epimerization is an intramolecular side reaction where the lone pair electrons on the imidazole Nπ nitrogen can abstract the α-carbon hydrogen, forming an achiral enolate intermediate. This intermediate can then be reprotonated to either the L- or D-isomer, leading to the formation of the undesired D-histidine cem.comamazonaws.com. The likelihood of racemization increases with prolonged activation times, aggregation of the reaction site, and harsh reaction conditions, such as elevated temperatures or certain coupling reagents cem.comspbu.rucsic.es. For instance, using Fmoc-His(Trt)-OH with intensive pre-activation can stimulate this side reaction, while alternative Nπ-protected derivatives like Fmoc-His(Boc)-OH or Fmoc-His(π-Mbom)-OH have shown significantly reduced epimerization under similar conditions amazonaws.comacs.org.
Beyond racemization, histidine incorporation can lead to other side reactions. The imidazole nitrogen can react with activated acid moieties, forming acylimidazoles, although these are often transient and removed in subsequent steps peptide.com. A significant challenge is the potential for Nα-endcapping by coupling reagents like N,N-diisopropylcarbodiimide (DIC) when amino acid pre-activation is avoided in favor of in situ activation acs.org. This creates a conflict, as minimizing histidine racemization through pre-activation can exacerbate endcapping, and vice versa acs.org.
The Trityl (Trt) protecting group on histidine, while effective, can lead to by-product formation during the final cleavage step from the resin. Acidic cleavage conditions, typically using trifluoroacetic acid (TFA), can generate trityl cations. These reactive cations can reattach to nucleophilic sites on the peptide chain or the resin, leading to undesirable modifications peptide.comthermofisher.com. To mitigate this, cleavage cocktails often include scavengers such as triisopropylsilane (B1312306) (TIS), ethane (B1197151) dithiol (EDT), or thioanisole, which effectively trap these cations and prevent side reactions peptide.comthermofisher.comacs.org. The choice and concentration of scavengers are critical for minimizing by-product formation without compromising the removal of other protecting groups thermofisher.comacs.org.
Managing Side Reactions Associated with Histidine and Other Residues (e.g., N-α-DIC-Endcapping, Diketopiperazine Formation, Aspartimide Formation)
Exploration of Alternative Protecting Group Strategies for Histidine
To overcome the limitations of this compound, research continues into developing and evaluating alternative protecting group strategies for histidine.
The development of Nπ-protecting groups aims to further suppress histidine racemization more effectively than the Nτ-Trt group. For example, Fmoc-His(Boc)-OH has demonstrated significantly reduced epimerization compared to this compound under similar conditions, particularly at elevated temperatures amazonaws.com. Other Nπ-protecting groups, such as Nπ-1-Adamantyloxymethyl (1-Adom) and Nπ-4-methoxybenzyloxymethyl (MBom), have also been investigated for their ability to minimize racemization, although their preparation can be more complex and costly amazonaws.comspbu.runih.govuqam.ca. The selection of an appropriate Nπ-protecting group is often dictated by the specific peptide sequence, desired synthesis conditions, and cost-effectiveness amazonaws.comnih.gov.
Table 1: Comparison of Histidine Nπ-Protecting Groups in Fmoc-SPPS
| Protecting Group | Nπ/Nτ Position | Racemization Suppression | Cleavage Conditions | Notes |
| Trityl (Trt) | Nτ | Moderate | Acid (TFA) | Widely used, but can cause Trt cation side reactions during cleavage peptide.com. |
| Boc | Nτ | Good | Acid (TFA) | More effective than Trt in reducing epimerization amazonaws.com. |
| 1-Adamantyloxymethyl (1-Adom) | Nπ | High | Acid | Effective in suppressing racemization; synthesis can be complex spbu.ruuqam.ca. |
| 4-Methoxybenzyloxymethyl (MBom) | Nπ | High | Acid | Shown to significantly reduce racemization, but preparation is expensive amazonaws.comnih.gov. |
For the synthesis of complex peptides, particularly those with multiple disulfide bonds or requiring on-resin modifications, orthogonal protection strategies are essential ub.edufiveable.memdpi.com. Orthogonal protection involves using protecting groups that can be selectively removed under distinct chemical conditions without affecting other protected functionalities fiveable.me. In the context of histidine, this could involve using different protecting groups for the Nπ and Nτ positions, or employing histidine derivatives that are compatible with orthogonal strategies for other amino acids, such as cysteine ub.edumdpi.com. For instance, the development of histidine derivatives with protecting groups that are selectively cleavable under conditions different from those used for the N-terminal Fmoc group or other side-chain protecting groups is crucial for building intricate peptide architectures ub.edufiveable.me.
Compound List:
this compound
Fmoc-His(Boc)-OH
Fmoc-His(π-Mbom)-OH
Fmoc-His(Mtt)-OH
Fmoc-His(Mmt)-OH
Fmoc-His(Clt)-OH
Nπ-1-Adamantyloxymethyl (1-Adom)
Nπ-4-methoxybenzyloxymethyl (MBom)
Nπ-benzyloxymethyl (Bom)
Trityl (Trt)
Boc (tert-butyloxycarbonyl)
Fmoc (9-fluorenylmethyloxycarbonyl)
TFA (Trifluoroacetic acid)
TIS (Triisopropylsilane)
EDT (Ethane dithiol)
DIC (Diisopropylcarbodiimide)
HOBt (1-Hydroxybenzotriazole)
DIPEA (N,N-Diisopropylethylamine)
DMAP (4-(N,N-dimethylamino)pyridine)
DCM (Dichloromethane)
DMF (N,N-Dimethylformamide)
NMP (N-Methyl-2-pyrrolidone)
Oxyma Pure
PyBOP
HATU
HBTU
TBTU
Bsmoc (1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl)
Nsc (2-(4-Nitrophenylsulfonyl)ethoxycarbonyl)
Alloc (Allyloxycarbonyl)
Mmt (Monomethoxytrityl)
Mtt (Methyltrityl)
Clt (2-Chlorotrityl)
Acm (Acetamidomethyl)
StBu (S-tert-butyl)
DDE (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)
ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)
Dmab (4,4-Dimethyl-2,6-dioxocyclohexylidene-3-methylbutyl)
Q & A
Basic Research Questions
Q. How do I select between Fmoc-His(Trt)-OH and other histidine derivatives (e.g., Fmoc-His(Boc)-OH) for peptide synthesis?
- Methodological Answer : Selection depends on factors like racemization propensity, stability, and cost. This compound protects the imidazole Nπ position, reducing side reactions during coupling, but it is prone to racemization under standard activation conditions . In contrast, Fmoc-His(Boc)-OH exhibits lower epimerization at elevated temperatures (≤50°C) and better solution stability, making it suitable for heat-assisted syntheses . For projects requiring high chiral purity, Fmoc-His(Boc)-OH is preferable, while this compound may be cost-effective for routine syntheses with optimized coupling protocols.
Q. What are the best practices for handling and solubilizing this compound in peptide synthesis?
- Methodological Answer :
- Solubility : Dissolve in DMSO (up to 100 mg/mL with sonication) or ethanol (7.3 mg/mL with gentle warming) .
- Storage : Store at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month). Warm to 37°C and sonicate before use to improve solubility .
- Coupling Conditions : Use low-temperature activation (0–4°C) to minimize racemization. Pre-activate with reagents like HOBt/Oxyma to reduce side reactions .
Q. How does the Trityl (Trt) protecting group influence the reactivity of this compound compared to other groups (e.g., Boc)?
- Methodological Answer : The Trt group shields the imidazole Nπ position, preventing undesired interactions during coupling. However, the bulky Trt group can sterically hinder coupling efficiency, requiring longer reaction times or excess reagents. In contrast, Boc protection (Nτ) leaves the Nπ position exposed, increasing racemization risk but improving coupling kinetics. Trt is preferred for syntheses requiring selective deprotection or reduced side-chain reactivity .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize this compound coupling to suppress racemization and Nα-DIC-endcapping?
- Methodological Answer :
- Screening : Use Taguchi DOE to identify critical parameters (e.g., activation time, temperature, base concentration). Key factors include pre-activation duration (≤5 minutes) and avoiding excessive carboxylate activation, which exacerbates racemization .
- Optimization : Reduce pre-activation time and employ in situ activation (e.g., DIC/HOBt) instead of pre-activation. A 2:1 molar ratio of amino acid to coupling reagent minimizes DIC-mediated Nα-endcapping .
- Validation : Monitor racemization via chiral HPLC or LC-MS, targeting <1% D-isomer impurity .
Q. What is the molecular mechanism behind this compound racemization during activation?
- Methodological Answer : Racemization occurs via intramolecular attack by the unprotected imidazole Nτ on the α-hydrogen, forming a planar enolate intermediate. Activation with carbodiimides (e.g., DIC) increases α-hydrogen acidity, accelerating enolate formation. Subsequent protonation at the Cα leads to chiral inversion. This mechanism is exacerbated by prolonged pre-activation or elevated temperatures .
Q. How can analytical methods resolve racemized impurities of this compound-derived peptides?
- Methodological Answer :
- Chromatography : Use chiral stationary phases (e.g., Chirobiotic T) or ion-pairing RP-HPLC with additives like TFA to separate enantiomers. Adjust gradient elution to account for hydrophobicity differences caused by Trt .
- Mass Spectrometry : High-resolution MS (e.g., Q-TOF) distinguishes racemized peptides via exact mass and isotopic patterns.
- NMR : 1H-13C HSQC spectra can detect Cα stereochemical shifts in His residues .
Q. What are emerging applications of this compound in biomedicine and drug delivery?
- Methodological Answer :
- Self-Assembling Peptides : this compound enables pH-responsive hydrogels for controlled drug release. The Trt group enhances hydrophobicity, facilitating nanostructure formation .
- Targeted Therapeutics : Conjugate this compound with cancer-targeting motifs (e.g., RGD peptides) via orthogonal deprotection strategies. Case studies show improved tumor retention in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
